4-Bromo-N-methylthiazole-2-carboxamide CAS number and properties
4-Bromo-N-methylthiazole-2-carboxamide CAS number and properties
Abstract
4-Bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7) is a halogenated heterocyclic scaffold critical to fragment-based drug discovery (FBDD) and lead optimization. Characterized by a thiazole core substituted with a bromine atom at the C4 position and an N-methylcarboxamide moiety at the C2 position, this compound serves as a bifunctional building block. The C4-bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C2-amide acts as a stable hydrogen-bond donor/acceptor motif often required for target engagement in kinase and enzyme active sites. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and applications in the development of NaV1.8 and c-Met inhibitors.
Chemical Identity & Physicochemical Properties
Core Identification
| Parameter | Technical Detail |
| CAS Number | 959755-98-7 |
| IUPAC Name | 4-Bromo-N-methyl-1,3-thiazole-2-carboxamide |
| Synonyms | 4-Bromothiazole-2-carboxylic acid methylamide; N-Methyl-4-bromo-2-thiazolecarboxamide |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| SMILES | CNC(=O)c1nc(cs1)Br |
| InChI Key | FELGLJBDEZWZPW-UHFFFAOYSA-N (Analogous structure verification required) |
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 124–128 °C (Experimental range for similar thiazole amides; specific batch data may vary).
-
Solubility:
-
LogP (Predicted): ~1.2 (Lipophilic, suitable for CNS penetration models).[1]
-
Topological Polar Surface Area (TPSA): ~41 Ų (Favorable for membrane permeability).[1]
Synthesis & Manufacturing Methodologies
The synthesis of 4-Bromo-N-methylthiazole-2-carboxamide typically proceeds via a regioselective metallation strategy starting from 2,4-dibromothiazole. This route avoids the formation of the unwanted 5-bromo isomer.
Validated Synthetic Route
Step 1: Regioselective Lithiation & Carboxylation
-
Precursor: 2,4-Dibromothiazole.[2]
-
Reagents: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (iPrMgCl), Diethyl carbonate or Methyl chloroformate.
-
Conditions: THF, -78 °C to 0 °C.
-
Mechanism: Lithium-halogen exchange occurs preferentially at the C2 position (between S and N) due to the inductive effect of the adjacent heteroatoms, stabilizing the carbanion. Quenching with an electrophile (carbonate) yields the ester.[1]
Step 2: Aminolysis (Amidation) [1]
-
Intermediate: Ethyl 4-bromothiazole-2-carboxylate.
-
Reagents: Methylamine (2M in THF or Methanol).[1]
-
Conditions: 0 °C to RT, 2–4 hours.
-
Mechanism: Nucleophilic acyl substitution.[1] The ester is converted to the N-methylamide under mild conditions, preserving the C4-bromine bond.
Experimental Protocol (Bench Scale)
-
Ester Formation: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise over 20 min. Stir for 30 min. Add diethyl carbonate (1.5 eq). Allow to warm to RT. Quench with sat. NH₄Cl.[1][2][3] Extract with EtOAc.[1][4]
-
Amidation: Dissolve the crude ester (1.0 eq) in MeOH. Add Methylamine (33% in EtOH, 5.0 eq) dropwise at 0 °C. Stir at RT until TLC indicates consumption of the ester.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to afford the title compound.[1]
Reactivity Profile & Visualized Pathways
The utility of CAS 959755-98-7 lies in its orthogonal reactivity. The C4-Bromine is electronically activated by the adjacent nitrogen, making it highly susceptible to oxidative addition by Palladium(0) species.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems (critical for kinase inhibitors).
-
Buchwald-Hartwig Amination: Displacement of Br with amines to generate 4-amino-thiazole derivatives.
-
Negishi Coupling: Use of organozinc reagents for alkylation/arylation under mild conditions.[1]
Reaction Workflow Diagram
Figure 1: Synthetic route from 2,4-dibromothiazole and subsequent divergent functionalization pathways.
Applications in Drug Discovery
Kinase Inhibition (c-Met & VEGFR)
Thiazole-2-carboxamides are bioisosteres of benzamides, often used to occupy the ATP-binding pocket of kinases. The N-methyl amide moiety forms critical hydrogen bonds with the "hinge region" residues (e.g., Asp1222 in c-Met), while the C4-substituent (introduced via the bromine handle) extends into the hydrophobic back pocket to dictate selectivity.
NaV1.8 Ion Channel Blockers
Recent patent literature (e.g., WO2007138072) highlights the use of 4-substituted thiazole-2-carboxamides as inhibitors of voltage-gated sodium channels. These compounds are investigated for the treatment of neuropathic pain.[1] The 4-bromo derivative serves as the pivot point to attach solubilizing groups (e.g., morpholine, piperazine) that modulate pharmacokinetic profiles.[1]
Fragment-Based Drug Design (FBDD)
With a molecular weight of 221 Da and a simple hydrogen-bonding motif, CAS 959755-98-7 is an ideal "fragment" for crystallographic screening. It possesses high ligand efficiency (LE) potential, allowing researchers to grow the molecule from the C4 position after confirming binding affinity.[1]
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All solid handling should occur within a certified chemical fume hood to prevent inhalation of dust.
-
Storage: Store at 2–8 °C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
BLD Pharm. (2025).[1] Product Analysis: 4-Bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7).[5][6][7][8] Retrieved from
-
Galapagos NV. (2007).[1][9] Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases.[1] WO Patent 2007/138072 A2.[1] Retrieved from
-
PubChem. (2025).[1] Compound Summary: Methyl 4-bromothiazole-2-carboxylate (Precursor). National Library of Medicine. Retrieved from [1]
-
ChemicalBook. (2025).[1][4][10] 4-Bromo-N-methylthiazole-2-carboxamide Properties and Suppliers. Retrieved from [1]
-
Ambeed. (2025). Safety Data Sheet: 4-Bromo-N-methylthiazole-2-carboxamide. Retrieved from
Sources
- 1. WO2020027150A1 - Benzene derivative - Google Patents [patents.google.com]
- 2. WO2007138072A2 - Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 959755-98-7|4-Bromo-N-methylthiazole-2-carboxamide|BLD Pharm [bldpharm.com]
- 8. 959755-98-7 | CAS DataBase [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
